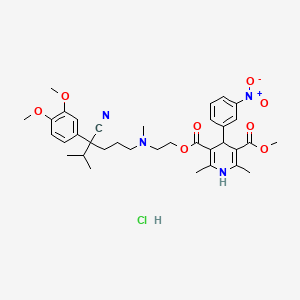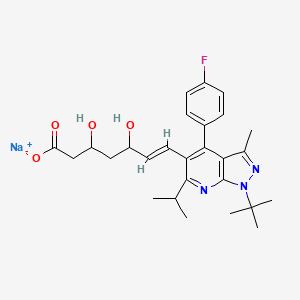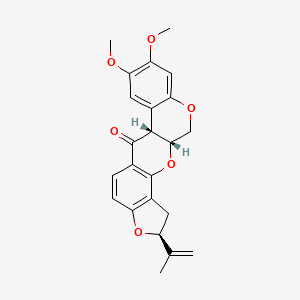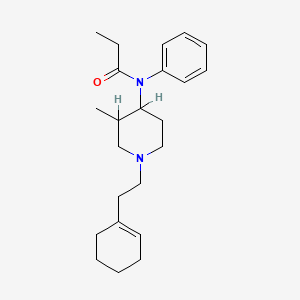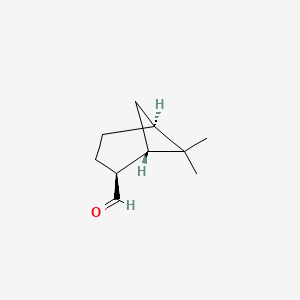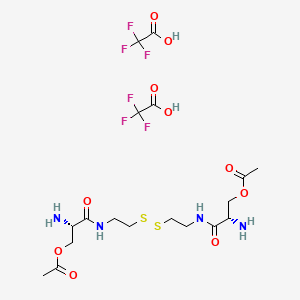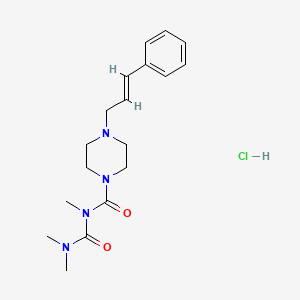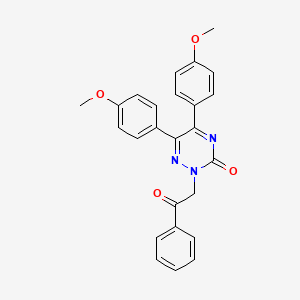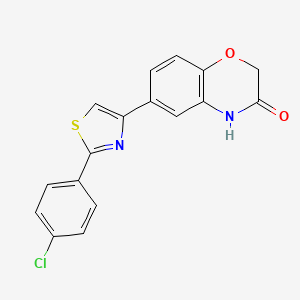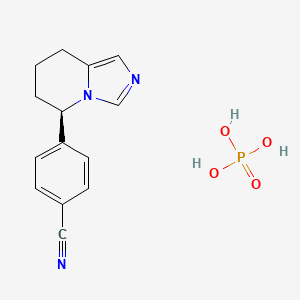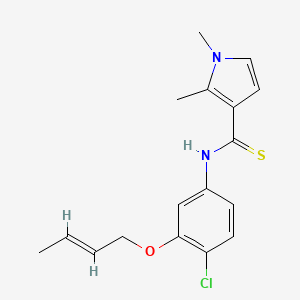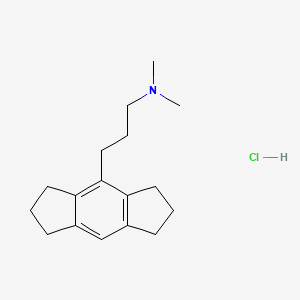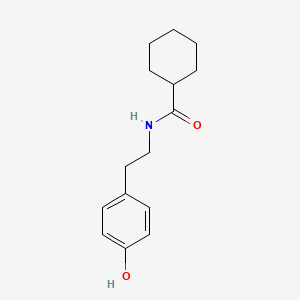
N-Cyclohexanoyl tyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexanoyl tyramine is a compound that belongs to the class of amides, specifically derived from tyramine and cyclohexanoyl chloride. Tyramine is a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is known for its antioxidant and skin-protecting properties, making it a valuable ingredient in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexanoyl tyramine typically involves the acylation of tyramine with cyclohexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexanoyl tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclohexanoyl tyramine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products due to its skin-protecting properties
Mécanisme D'action
N-Cyclohexanoyl tyramine exerts its effects primarily through its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. It also protects the skin from external influences by forming a protective barrier. The molecular targets and pathways involved include the inhibition of free radicals and reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyramine: A biogenic amine involved in various physiological processes.
N-Acetyl tyramine: Another derivative of tyramine with similar properties.
Cyclohexanoyl derivatives: Compounds with cyclohexanoyl groups attached to different amines or alcohols.
Uniqueness
N-Cyclohexanoyl tyramine is unique due to its combined properties of tyramine and cyclohexanoyl groups. This combination imparts both antioxidant and skin-protecting properties, making it valuable in various applications .
Propriétés
Numéro CAS |
727732-91-4 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H,16,18) |
Clé InChI |
WTXICGLRHYLONI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


